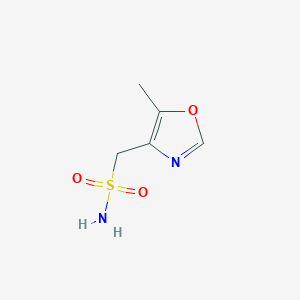

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide

Description

Properties

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBHLDVXIYLWLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide typically involves the reaction of 5-methyl-1,3-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

5-Methyl-1,3-oxazole+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.

Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-oxazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| This compound | 206.25 g/mol | 0.5 | 2 (NH₂) | 5 (Oxazole O, SO₂, NH) |

| iCRT3 | 453.58 g/mol | 3.8 | 1 (NH) | 6 (Oxazole O, S, CONH) |

| (1H-Indazol-3-yl)methanesulfonamide | 211.24 g/mol | 0.9 | 2 (NH₂) | 5 (Indazole N, SO₂, NH) |

Key Findings

Structural Flexibility : The 1,3-oxazole core tolerates diverse substituents, enabling optimization for target specificity (e.g., Wnt inhibition vs. antiviral activity) .

Sulfonamide Superiority : Sulfonamide derivatives generally exhibit better hydrogen-bonding capacity and metabolic stability compared to esters or thioethers .

Isomerism Effects : 1,2-Oxazole (isoxazole) analogs show distinct electronic profiles, often reducing compatibility with targets optimized for 1,3-oxazole .

Biological Relevance : The sulfonamide group is critical for mimicking transition states in enzyme inhibition, as seen in zonisamide isosteres and antiviral candidates .

Biological Activity

(5-Methyl-1,3-oxazol-4-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₂O₃S. The compound features a methyl group on the oxazole ring, which plays a crucial role in its biological activity. The methanesulfonamide group is known for its ability to interact with various biological targets, enhancing the compound’s pharmacological profile.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound could be developed as a potential antibiotic agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Key Findings:

- MCF-7 Cell Line : IC₅₀ = 25 µM

- A549 Cell Line : IC₅₀ = 30 µM

The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In models of inflammation, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential use in treating conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : It may modulate receptors associated with inflammatory responses and apoptosis pathways.

- Binding Affinity : Molecular docking studies indicate that this compound has a high binding affinity for several target proteins involved in these biological processes.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antiviral Research : A study explored its efficacy against viral infections, particularly focusing on its interaction with proteins associated with viral replication.

- Combination Therapy : Investigations into combination therapies with existing antibiotics have shown enhanced efficacy against resistant bacterial strains when paired with this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.